molecular formula C7H4BrF2NO2 B3376810 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid CAS No. 1240611-21-5

2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid

Cat. No.: B3376810
CAS No.: 1240611-21-5
M. Wt: 252.01
InChI Key: MCXGNMNQGZVDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and two fluorine atoms attached to the acetic acid moiety. It is of significant interest in medicinal chemistry and chemical biology due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

    Introduction of Difluoroacetic Acid Moiety: The brominated pyridine derivative is then reacted with difluoroacetic acid or its derivatives under appropriate conditions to introduce the difluoroacetic acid moiety.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the synthesis for industrial applications.

Types of Reactions:

    Substitution Reactions: The bromine atom at the 5-position of the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative, while oxidation may result in the formation of a carboxylic acid derivative.

Scientific Research Applications

2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoroacetic acid moieties can influence its binding affinity to enzymes and receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    2-(5-Chloropyridin-2-yl)-2,2-difluoroacetic acid: Similar structure with a chlorine atom instead of bromine.

    2-(5-Fluoropyridin-2-yl)-2,2-difluoroacetic acid: Similar structure with a fluorine atom instead of bromine.

    2-(5-Iodopyridin-2-yl)-2,2-difluoroacetic acid: Similar structure with an iodine atom instead of bromine.

Uniqueness: 2-(5-Bromopyridin-2-yl)-2,2-difluoroacetic acid is unique due to the presence of the bromine atom, which can impart different reactivity and biological activity compared to its halogenated analogs. The combination of bromine and difluoroacetic acid moieties makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(5-bromopyridin-2-yl)-2,2-difluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-4-1-2-5(11-3-4)7(9,10)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXGNMNQGZVDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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